(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one
CAS No.:
Cat. No.: VC16699598
Molecular Formula: C11H9NO3S2
Molecular Weight: 267.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9NO3S2 |
|---|---|
| Molecular Weight | 267.3 g/mol |
| IUPAC Name | 5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C11H9NO3S2/c1-15-7-4-2-3-6(9(7)13)5-8-10(14)12-11(16)17-8/h2-5,13H,1H3,(H,12,14,16) |
| Standard InChI Key | QRTIHKBCRWQQGK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1O)C=C2C(=O)NC(=S)S2 |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a thiazolidin-4-one ring system fused with a 2-sulfanylidene group and a (2-hydroxy-3-methoxyphenyl)methylidene substituent at the 5-position. The E-configuration of the exocyclic double bond is confirmed by its IUPAC name and stereochemical descriptors. Key structural elements include:
-
Thiazolidinone core: A five-membered heterocycle containing nitrogen and sulfur atoms.
-
Benzylidene substituent: A 2-hydroxy-3-methoxyphenyl group contributing to electronic conjugation.
-
Sulfanylidene group: A thione (-S-) moiety enhancing reactivity.
The canonical SMILES representation and InChIKey provide unambiguous identifiers for computational and experimental studies .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves a Knoevenagel condensation between 2-hydroxy-3-methoxybenzaldehyde and a thiazolidinone precursor. Source outlines a generalized approach:
-
Precursor preparation: 2-Mercaptothiazolidin-4-one is synthesized via cyclization of thiourea derivatives.
-
Condensation: The aldehyde reacts with the thiazolidinone under acidic or basic conditions, forming the benzylidene linkage.
A comparative analysis with the Z-isomer (PubChem CID 1268920) reveals that reaction conditions—particularly solvent polarity and temperature—dictate the E/Z selectivity . For instance, polar aprotic solvents favor the E-configuration due to stabilization of the transition state.
Physicochemical Properties
Spectral Characteristics
-
UV-Vis Spectroscopy: The compound exhibits absorption maxima at 320–350 nm, attributed to π→π* transitions in the conjugated benzylidene-thiazolidinone system .
-
NMR Data: Key signals include:
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar organic solvents like DMSO and ethanol. Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours at pH 7.4.
Comparative Analysis with Structural Analogs
| Parameter | (5E)-Target Compound | (5Z)-Isomer | 10058-F4 |
|---|---|---|---|
| Molecular Formula | CHNOS | CHNOS | CHNOS |
| Bioactivity | Antileishmanial | Not reported | c-Myc inhibition |
| UV λ | 335 nm | 328 nm | 310 nm |
The E-isomer’s extended conjugation results in a bathochromic shift compared to the Z-isomer, influencing its electronic properties and binding affinity .
Applications in Materials Science
Recent studies highlight the emissive properties of benzylidene-thiazolidinones. A related derivative synthesized in a deep eutectic solvent (DES) exhibited blue fluorescence (λ = 450 nm), suggesting utility in organic LEDs or biosensors . The target compound’s similar conjugated system may share these photophysical traits.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume